molecular formula C27H24N2O6 B305879 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No. B305879
M. Wt: 472.5 g/mol
InChI Key: MDVFJSDGXRDOQF-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It has been widely used in scientific research for its ability to modulate the glutamatergic system, which is involved in various physiological processes such as learning, memory, and synaptic plasticity.

Mechanism of Action

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid acts as a competitive antagonist of mGlu7, which is a G protein-coupled receptor that is widely distributed throughout the brain. By blocking the activation of mGlu7, this compound can modulate the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This modulation can lead to changes in synaptic plasticity and neuronal activity, which can underlie the effects of this compound on cognitive function and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the activation of intracellular signaling pathways. These effects are thought to underlie the cognitive and behavioral effects of this compound, as well as its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid in lab experiments is its high selectivity for mGlu7, which allows for precise modulation of the glutamatergic system. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a reliable tool for in vivo experiments. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid and its effects on the glutamatergic system. One area of interest is the role of mGlu7 in neurodegenerative diseases such as Parkinson's and Huntington's disease, where glutamate dysregulation is thought to play a role. Additionally, further investigation into the potential therapeutic effects of this compound in anxiety and depression could lead to the development of new treatments for these conditions. Finally, the development of new and more potent mGlu7 antagonists could lead to a better understanding of the role of mGlu7 in various physiological processes and could have implications for the treatment of a range of neurological and psychiatric disorders.

Synthesis Methods

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of various reagents, including 3-bromo-4-hydroxybenzaldehyde, 2-methoxyphenol, and 4-methylbenzylamine. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid has been extensively used in scientific research to investigate the role of mGlu7 in various physiological and pathological conditions. For example, studies have shown that this compound can enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential therapeutic effects in anxiety and depression.

properties

Molecular Formula

C27H24N2O6

Molecular Weight

472.5 g/mol

IUPAC Name

3-[[2-methoxy-4-[(E)-[1-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H24N2O6/c1-17-6-8-18(9-7-17)15-29-25(30)22(28-27(29)33)13-19-10-11-23(24(14-19)34-2)35-16-20-4-3-5-21(12-20)26(31)32/h3-14H,15-16H2,1-2H3,(H,28,33)(H,31,32)/b22-13+

InChI Key

MDVFJSDGXRDOQF-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC(=C4)C(=O)O)OC)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.